2-ethyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide
Description
2-ethyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide is a heterocyclic compound featuring a thiazole core substituted with a 1,2,4-oxadiazole ring and a 2-ethylbutanamide side chain. The Z-configuration of the imine bond in the thiazolidinone moiety is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C18H20N4O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-ethyl-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C18H20N4O2S/c1-4-12(5-2)16(23)21-18-19-11(3)14(25-18)17-20-15(22-24-17)13-9-7-6-8-10-13/h6-10,12H,4-5H2,1-3H3,(H,19,21,23) |
InChI Key |
XRIUNLXYNQKXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide typically involves multi-step reactions. One common approach includes the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives . The thiazole ring can be synthesized via cyclization reactions involving thiourea and α-haloketones . The final step involves the condensation of the oxadiazole and thiazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-ethyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antibacterial, antiviral, and anticancer properties.
Materials Science: Its heterocyclic rings can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between heterocyclic compounds and biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism by which 2-ethyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and thiazole rings. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocycles, including thiadiazoles, isoxazoles, and benzamide derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Structural Differences
Heterocyclic Core: The target compound features a 1,3-thiazole ring fused with 1,2,4-oxadiazole, whereas analogs like 6 and 8a (from ) use 1,3,4-thiadiazole cores. The oxadiazole ring in the target may enhance metabolic stability compared to thiadiazoles, which are more susceptible to redox reactions . Compound 4g () incorporates a dimethylamino-acryloyl group, introducing strong electron-donating effects absent in the target compound’s 2-ethylbutanamide chain .
Substituent Effects: The 3-phenyl group on the oxadiazole ring in the target compound parallels the phenyl substituents in 6 and 8a, likely contributing to π-π stacking interactions. However, the 2-ethylbutanamide side chain offers greater hydrophobicity compared to the benzamide groups in analogs .
Stability and Reactivity
- Thermal Stability : The high melting points of thiadiazole analogs like 8a (290°C) imply that the target compound’s oxadiazole-thiazole fusion may confer comparable thermal resilience.
- Chemical Reactivity : The oxadiazole ring’s electron-deficient nature could enhance electrophilic substitution reactivity at the phenyl group, unlike the electron-rich thiadiazoles in 6 and 8a .
Biological Activity
The compound 2-ethyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and oxadiazole moieties. The general synthetic route includes:
- Formation of Thiazole Derivative : Starting with appropriate precursors such as 2-amino compounds and isothiocyanates.
- Oxadiazole Incorporation : Utilizing phenyl derivatives and oxadiazole precursors to create the desired structure.
- Final Coupling Reaction : The final product is obtained through amide coupling reactions.
Anticancer Properties
Recent studies have indicated that compounds containing thiazole and oxadiazole rings exhibit significant anticancer activities. For instance, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis through mitochondrial pathways |
| HeLa (Cervical Cancer) | 12 | Inhibits cell cycle progression at G2/M phase |
| A549 (Lung Cancer) | 18 | Disrupts microtubule dynamics |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was assessed using in vitro assays where the compound significantly reduced cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Kinases : It potentially inhibits kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cytokine Modulation : It modulates inflammatory responses by affecting cytokine production.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound against a panel of cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models. The study concluded that the compound could serve as a lead for further development into anticancer therapeutics.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. The results showed that treatment with the compound significantly decreased levels of TNF-alpha in LPS-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
